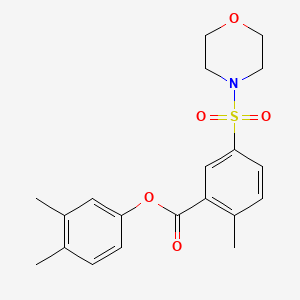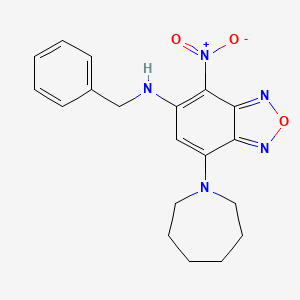![molecular formula C18H19Cl2N3O3S B5027015 N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)
N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide, commonly known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a sulfonamide derivative that has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in many physiological processes.
Mecanismo De Acción
DPC is a potent inhibitor of carbonic anhydrase enzymes, particularly the isoforms CA II, CA IX, and CA XII. It binds to the active site of the enzyme, preventing the binding of substrates and thus inhibiting the enzyme's activity. DPC has been shown to be a competitive inhibitor of carbonic anhydrase, meaning it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
DPC has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can affect acid-base homeostasis. DPC has also been shown to have anti-tumor effects, as some cancer cells overexpress carbonic anhydrase enzymes. Inhibition of carbonic anhydrase can lead to a decrease in the extracellular pH, which can inhibit cancer cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. It is also relatively easy to synthesize, with a yield of around 70-80%. However, there are also some limitations to the use of DPC. It is a sulfonamide derivative, which can limit its solubility in aqueous solutions. It is also relatively non-specific, inhibiting multiple carbonic anhydrase isoforms, which can make it difficult to determine the specific isoform involved in a particular physiological process.
Direcciones Futuras
There are several future directions for research involving DPC. One area of research is the development of more specific inhibitors of carbonic anhydrase isoforms. This could lead to more targeted therapies for diseases such as cancer and osteoporosis. Another area of research is the development of new methods for synthesizing DPC and other sulfonamide derivatives, which could increase their solubility and specificity. Finally, there is a need for more research on the physiological and biochemical effects of DPC and other carbonic anhydrase inhibitors, particularly in the context of disease states.
Métodos De Síntesis
The synthesis of DPC involves the reaction of 2,5-dichloroaniline with 4-methylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to form DPC. The yield of DPC synthesis is typically around 70-80%.
Aplicaciones Científicas De Investigación
DPC has been extensively used in scientific research as a tool to study the role of carbonic anhydrase enzymes in various physiological processes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in many physiological processes, including acid-base homeostasis, respiration, and bone resorption.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-22-7-9-23(10-8-22)18(24)13-3-2-4-15(11-13)27(25,26)21-17-12-14(19)5-6-16(17)20/h2-6,11-12,21H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSNYMPJUHZGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![N-[3-(dimethylamino)propyl]-N-(1,5-dimethyl-4-hexen-1-yl)acetamide](/img/structure/B5026977.png)

![{7-[(diethylamino)carbonyl]-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B5026986.png)

![2-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5026998.png)
![5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole](/img/structure/B5027005.png)

![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5027023.png)
![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B5027038.png)